molecular formula C18H28N2O6S B5408409 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate

1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate

Cat. No.: B5408409
M. Wt: 400.5 g/mol
InChI Key: YVBSMZZTRVXAIB-UHFFFAOYSA-N
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Description

1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate, also known as PPOP, is a chemical compound that has been widely studied for its potential pharmacological properties. PPOP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anticonvulsant, antidepressant, and antinociceptive effects. In

Mechanism of Action

The exact mechanism of action of 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine in the central nervous system. This compound has also been found to interact with ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. It has been shown to reduce seizure activity, increase pain threshold, and improve mood in rodents. This compound has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate in lab experiments is its relatively low toxicity compared to other piperazine derivatives. However, this compound has limited water solubility, which can make it challenging to administer in certain experiments. This compound also has a short half-life, which can make it difficult to maintain a consistent concentration in the bloodstream.

Future Directions

There are several future directions for research on 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate. One area of interest is its potential use in the treatment of neuropathic pain. Further studies are needed to determine the optimal dosage and administration route of this compound for this indication. Another area of research is the investigation of this compound's potential use in the treatment of depression and anxiety. Additionally, the development of new this compound derivatives with improved pharmacological properties is an area of interest for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential pharmacological properties. It exhibits anticonvulsant, antidepressant, and antinociceptive effects and has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. This compound has several advantages for lab experiments, including its low toxicity, but also has limitations such as limited water solubility and short half-life. Future research on this compound should focus on its potential therapeutic applications and the development of new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate involves the reaction of 1-(3-phenylpropyl)piperazine with propylsulfonyl chloride in the presence of a base and subsequent crystallization with oxalic acid. The yield of this compound can be improved by using a solvent such as acetone or acetonitrile.

Scientific Research Applications

1-(3-phenylpropyl)-4-(propylsulfonyl)piperazine oxalate has been widely studied for its potential pharmacological properties. It has been found to exhibit anticonvulsant, antidepressant, and antinociceptive effects in animal models. This compound has also been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression.

Properties

IUPAC Name

oxalic acid;1-(3-phenylpropyl)-4-propylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S.C2H2O4/c1-2-15-21(19,20)18-13-11-17(12-14-18)10-6-9-16-7-4-3-5-8-16;3-1(4)2(5)6/h3-5,7-8H,2,6,9-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSMZZTRVXAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CCCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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